molecular formula C12H9ClF3NS B3036311 3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine CAS No. 339102-36-2

3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine

Cat. No.: B3036311
CAS No.: 339102-36-2
M. Wt: 291.72 g/mol
InChI Key: VPOKTCNGXIKPFN-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine, trifluoromethyl, and thienyl groups

Preparation Methods

The synthesis of 3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-thienyl)ethylamine with 3-chloro-5-(trifluoromethyl)pyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of various agrochemicals.

    3-(Trifluoromethyl)pyridine: Known for its applications in pharmaceuticals and agrochemicals.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-chloro-2-(2-thiophen-2-ylethyl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NS/c13-10-6-8(12(14,15)16)7-17-11(10)4-3-9-2-1-5-18-9/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOKTCNGXIKPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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